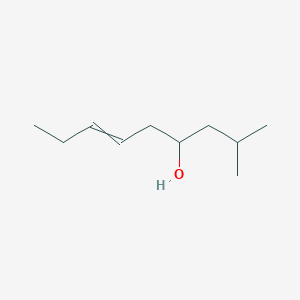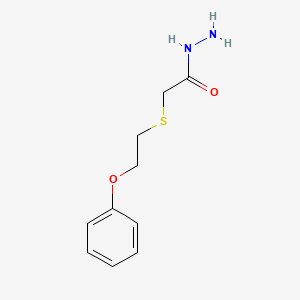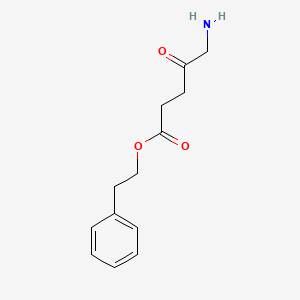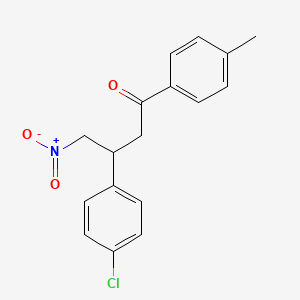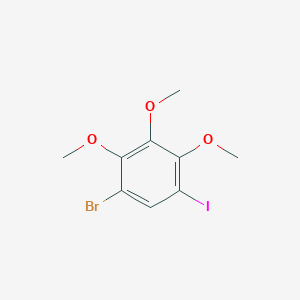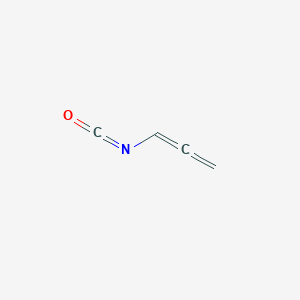
1-Isocyanatopropadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanatopropadiene is an organic compound with the molecular formula C₄H₅NO. It is a member of the isocyanate family, characterized by the presence of the isocyanate group (-N=C=O). This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Análisis De Reacciones Químicas
1-Isocyanatopropadiene undergoes various chemical reactions, including:
Nucleophilic Addition: It reacts with nucleophiles such as alcohols, amines, and water.
Polymerization: When treated with compounds containing multiple hydroxyl groups, such as diols or polyols, it forms polyurethanes.
Hydrolysis: It reacts with water to produce carbon dioxide and the corresponding amine.
Aplicaciones Científicas De Investigación
1-Isocyanatopropadiene has several applications in scientific research:
Polyurethane Synthesis: It is extensively used in the production of polyurethanes, which are versatile polymers used in foams, coatings, adhesives, and insulation.
Multicomponent Reactions: It is used in multicomponent reactions to construct heterocycles, which are valuable in medicinal chemistry and materials science.
Green Chemistry: Research is ongoing to develop bio-based isocyanates from renewable resources to reduce environmental impact.
Mecanismo De Acción
The reactivity of 1-Isocyanatopropadiene is primarily due to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles, leading to the formation of various products. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, followed by the formation of a tetrahedral intermediate, which then collapses to form the final product .
Comparación Con Compuestos Similares
1-Isocyanatopropadiene can be compared with other isocyanates such as:
Phenyl Isocyanate: Unlike this compound, phenyl isocyanate has an aromatic ring, which influences its reactivity and applications.
Methyl Isocyanate: This compound is simpler and more volatile, making it useful in different industrial applications but also more hazardous.
Hexamethylene Diisocyanate: This aliphatic diisocyanate is used in the production of non-yellowing polyurethanes.
This compound is unique due to its specific structure, which allows for distinct reactivity patterns and applications in organic synthesis.
Propiedades
Número CAS |
141461-91-8 |
|---|---|
Fórmula molecular |
C4H3NO |
Peso molecular |
81.07 g/mol |
InChI |
InChI=1S/C4H3NO/c1-2-3-5-4-6/h3H,1H2 |
Clave InChI |
VNUDUUKNESCUDA-UHFFFAOYSA-N |
SMILES canónico |
C=C=CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


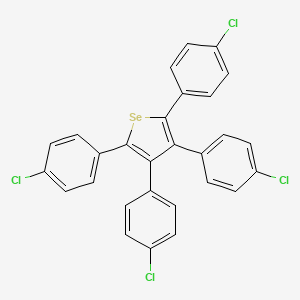
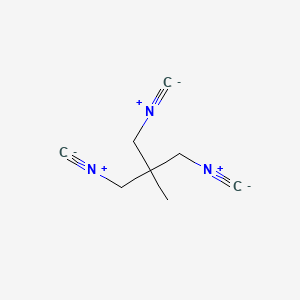
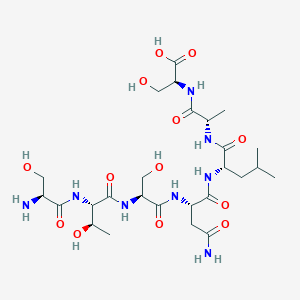
![(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone](/img/structure/B14274792.png)
![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)
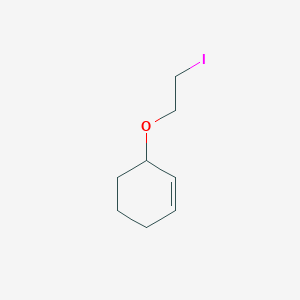
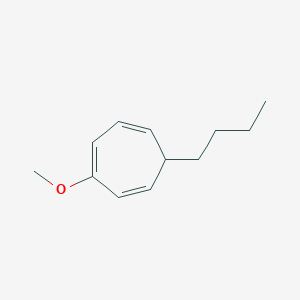

![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
